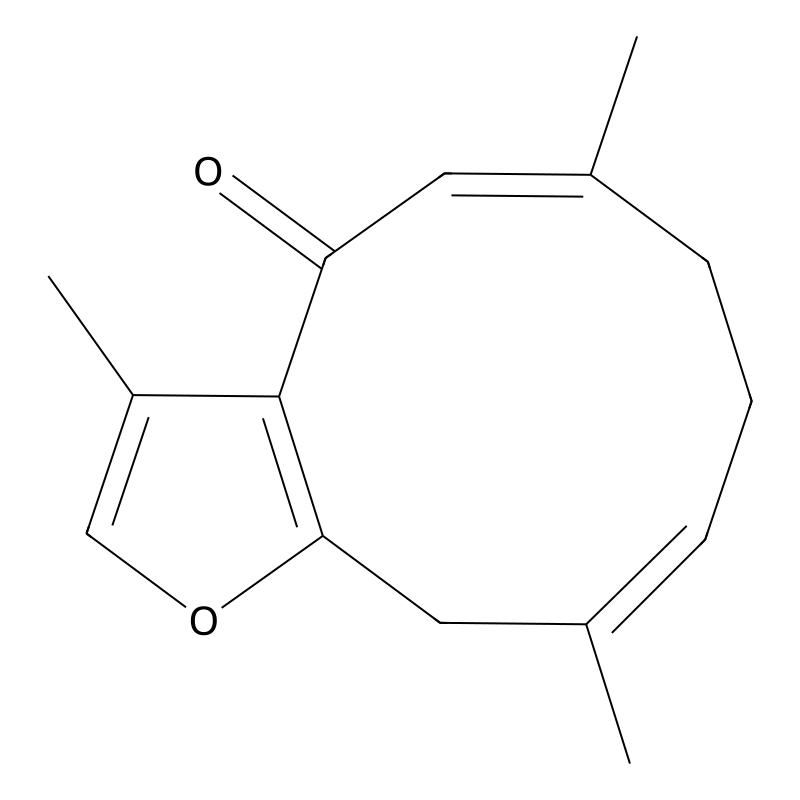Furanodienon

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Anti-inflammatory Activity
Field: Medical Science, Pharmacology
Summary: Furanodienon has been shown to have anti-inflammatory properties.
Results: The compound decreases NO generation and reduces the production of proinflammatory cytokines.
Antimicrobial Activity
Field: Microbiology, Pharmacology
Summary: Furanodienon has demonstrated antimicrobial activity.
Methods: The compound is typically tested in vitro against various types of bacteria and fungi.
Anticancer Activity
Field: Oncology, Pharmacology
Summary: Furanodienon has shown anticancer activity.
Methods: This is usually studied in vitro using various cancer cell lines.
Results: Furanodienon has been found to inhibit cell proliferation through the induction of apoptosis.
Antiprotozoal Activity
Field: Parasitology, Pharmacology
Summary: Furanodienon has demonstrated antiprotozoal activity.
Methods: The compound is typically tested in vitro against this protozoan.
Results: Furanodienon showed antiprotozoal activity against Trypanosoma brucei.
Antioxidant Activity
Field: Biochemistry, Pharmacology
Summary: Furanodienon has been found to have antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Apoptosis Induction
Field: Cell Biology, Pharmacology
Summary: Furanodienon has been found to induce apoptosis, or programmed cell death. This is particularly relevant in the field of cancer research, where inducing apoptosis in cancer cells is a common therapeutic strategy.
Methods: This is usually studied in vitro using various cell lines.
Furanodienon is a terpenoid, a class of organic compounds found in plants []. Its origin is primarily traced to certain plant species, although the exact sources haven't been extensively documented in scientific literature. Research suggests its potential as a starting point for the development of new drugs due to its unique structure [].
Molecular Structure Analysis
Furanodienon possesses a complex molecular structure with a bicyclic core consisting of a cyclodecadiene ring fused with a furan ring [, ]. Key features include:
- A conjugated system of double bonds, which may contribute to its potential biological activity [].
- Two methyl groups and an epoxy functional group on the cyclodecadiene ring, which could influence its interaction with other molecules [].
Physical And Chemical Properties Analysis
Data on the physical and chemical properties of furanodienon is scarce. Some resources provide a CAS number (24268-41-5) but no specific information on melting point, boiling point, or solubility [, ].








